molecular formula C12H8F2I2 B15177899 Iodonium, bis(4-fluorophenyl)-, iodide CAS No. 1510-89-0

Iodonium, bis(4-fluorophenyl)-, iodide

Katalognummer: B15177899
CAS-Nummer: 1510-89-0
Molekulargewicht: 444.00 g/mol
InChI-Schlüssel: WEYJANUJSIAITC-UHFFFAOYSA-M
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Iodonium, bis(4-fluorophenyl)-, iodide is a hypervalent iodine compound with the molecular formula C12H8F2I2. It is known for its utility in various chemical reactions, particularly in organic synthesis. This compound is characterized by the presence of two 4-fluorophenyl groups attached to an iodine atom, forming a stable iodonium salt.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of iodonium, bis(4-fluorophenyl)-, iodide typically involves the reaction of iodobenzene with fluorobenzene in the presence of an oxidizing agent. One common method is the reaction of iodobenzene diacetate with fluorobenzene under acidic conditions. The reaction proceeds as follows:

C6H5I(OAc)2+2C6H5F(C6H4F)2I++2AcOH\text{C}_6\text{H}_5\text{I(OAc)}_2 + 2\text{C}_6\text{H}_5\text{F} \rightarrow \text{(C}_6\text{H}_4\text{F)}_2\text{I}^+ + 2\text{AcOH} C6​H5​I(OAc)2​+2C6​H5​F→(C6​H4​F)2​I++2AcOH

Industrial Production Methods

Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

Iodonium, bis(4-fluorophenyl)-, iodide undergoes various types of chemical reactions, including:

    Oxidation: It can act as an oxidizing agent in organic synthesis.

    Substitution: It participates in electrophilic aromatic substitution reactions.

    Coupling Reactions: It is used in cross-coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include peracids and hypervalent iodine reagents.

    Substitution: Typical conditions involve the use of Lewis acids such as aluminum chloride.

    Coupling Reactions: Palladium or copper catalysts are often employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, in coupling reactions, the product is typically a biaryl compound.

Wissenschaftliche Forschungsanwendungen

Iodonium, bis(4-fluorophenyl)-, iodide has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.

    Biology: It is employed in the synthesis of biologically active molecules and pharmaceuticals.

    Medicine: It is used in the development of diagnostic agents and therapeutic compounds.

    Industry: It finds applications in the production of polymers, agrochemicals, and fine chemicals.

Wirkmechanismus

The mechanism by which iodonium, bis(4-fluorophenyl)-, iodide exerts its effects involves the formation of reactive intermediates. These intermediates can participate in various chemical transformations, such as the transfer of aryl groups or the generation of radicals. The molecular targets and pathways involved depend on the specific reaction and conditions.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • Bis(4-bromophenyl)iodonium triflate
  • Bis(4-tert-butylphenyl)iodonium hexafluorophosphate
  • Bis(4-methylphenyl)iodonium hexafluorophosphate

Uniqueness

Iodonium, bis(4-fluorophenyl)-, iodide is unique due to the presence of fluorine atoms, which can influence the reactivity and selectivity of the compound in various chemical reactions. The fluorine atoms can also enhance the stability of the iodonium salt and affect its solubility and other physical properties.

Eigenschaften

CAS-Nummer

1510-89-0

Molekularformel

C12H8F2I2

Molekulargewicht

444.00 g/mol

IUPAC-Name

bis(4-fluorophenyl)iodanium;iodide

InChI

InChI=1S/C12H8F2I.HI/c13-9-1-5-11(6-2-9)15-12-7-3-10(14)4-8-12;/h1-8H;1H/q+1;/p-1

InChI-Schlüssel

WEYJANUJSIAITC-UHFFFAOYSA-M

Kanonische SMILES

C1=CC(=CC=C1F)[I+]C2=CC=C(C=C2)F.[I-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.